1,1'-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine): is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of a di-functionalized aromatic group (phenylenedisulfonyl) linked to two methylaziridine rings . It is known for its applications in various fields, including organic synthesis, materials science, and potentially medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine) typically involves the reaction of 1,3-phenylenedisulfonyl chloride with 2-methylaziridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,3-Phenylenedisulfonyl chloride+2-methylaziridine→1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine)
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine) undergoes various chemical reactions, including:
Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted aziridines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine) is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it valuable for studying reactions involving aromatic rings and nitrogen-containing heterocycles.
Biology and Medicine: While there is no public information suggesting specific medicinal properties, compounds with similar structures are often explored for potential biological activities.
Industry: In materials science, this compound can be used as a precursor for the synthesis of polymers or other materials. Its di-functionalized aromatic group makes it suitable for designing advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine) involves its interaction with various molecular targets. The aziridine rings can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,3-Phenylenedicarbonyl)bis(2-methylaziridine): This compound has a similar structure but with carbonyl groups instead of sulfonyl groups.
1,3-Bis(2-methyl-1-aziridinylcarbonyl)benzene: Another similar compound with carbonyl groups.
Uniqueness: 1,1’-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine) is unique due to the presence of sulfonyl groups, which can impart different chemical reactivity and properties compared to carbonyl-containing analogs .
Eigenschaften
CAS-Nummer |
21384-11-2 |
---|---|
Molekularformel |
C12H16N2O4S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonylaziridine |
InChI |
InChI=1S/C12H16N2O4S2/c1-9-7-13(9)19(15,16)11-4-3-5-12(6-11)20(17,18)14-8-10(14)2/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
SNBPYWLBBVOXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.